methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate
Description
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester, and a 5-hydroxypyrimidin-2-yl substituent. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or nucleoside analogs, where stereochemical fidelity and functional group compatibility are critical .
Properties
Molecular Formula |
C13H19N3O5 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
methyl (2R)-3-(5-hydroxypyrimidin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(19)16-9(11(18)20-4)5-10-14-6-8(17)7-15-10/h6-7,9,17H,5H2,1-4H3,(H,16,19)/t9-/m1/s1 |
InChI Key |
VIASGIOMWUPWNW-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC=C(C=N1)O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=N1)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate typically involves the protection of the amino group, followed by the coupling of the protected amino acid with a pyrimidine derivative. The tert-butoxycarbonyl (Boc) group is commonly used for protecting the amino group. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like trifluoroacetic acid (TFA) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the free amino acid derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in further reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical properties, synthetic routes, and applications.
Table 1: Key Properties of Comparable Compounds
Structural Similarities and Differences
- Boc Protection: The target compound and ’s analog both employ Boc groups for amine protection, enhancing solubility and stability during synthesis. However, uses a di-Boc system, which may reduce nucleophilicity compared to the mono-Boc group in the target compound .
- Heterocyclic Substituents: The target’s 5-hydroxypyrimidine differs from ’s 5-hydroxypyridine. ’s compound incorporates a pyrazolo[3,4-d]pyrimidine core, which is structurally distinct but shares nitrogen-rich aromaticity .
Physicochemical and Application Insights
- Melting Points : Both and report melting points near 163–166°C, suggesting comparable crystallinity and thermal stability despite structural differences. This may reflect the influence of Boc groups and aromatic systems .
- Pharmaceutical Relevance : ’s compound (a kinase inhibitor precursor) underscores the role of Boc-protected intermediates in drug discovery. The target’s pyrimidine moiety could similarly target nucleic acid-binding proteins .
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